Product packaging for 8-Methoxythiochroman-3-amine hydrochloride(Cat. No.:CAS No. 178553-33-8)

8-Methoxythiochroman-3-amine hydrochloride

Cat. No.: B067118
CAS No.: 178553-33-8
M. Wt: 231.74 g/mol
InChI Key: DMZANJSHVQKNQW-UHFFFAOYSA-N
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Description

8-Methoxythiochroman-3-amine hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a thiochroman scaffold, a privileged structure known for its diverse biological activities, which is further functionalized with a methoxy group at the 8-position and a primary amine at the 3-position, presented as a stable hydrochloride salt. Its primary research value lies in its role as a key synthetic intermediate for the development of novel ligands targeting central nervous system (CNS) receptors, including serotonin and dopamine receptor subtypes. The amine moiety serves as a critical handle for further derivatization, allowing researchers to explore structure-activity relationships (SAR) and develop compound libraries for high-throughput screening (HTS). The electron-donating methoxy substituent can influence the molecule's electron density, lipophilicity, and overall pharmacokinetic profile, making it a valuable probe for studying the impact of substituents on receptor binding affinity, selectivity, and metabolic stability. Researchers utilize this compound in the synthesis of potential therapeutic agents for neurological disorders, as a standard in analytical method development (HPLC, LC-MS), and in fundamental studies investigating the properties of sulfur-containing heterocycles. This product is intended for research purposes only by trained professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNOS B067118 8-Methoxythiochroman-3-amine hydrochloride CAS No. 178553-33-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZANJSHVQKNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591437
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178553-33-8
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of the Thiochroman Scaffold

Strategies for the Construction of the Thiochroman (B1618051) Ring System

The creation of the thiochroman core is the foundational step in the synthesis of its derivatives. A number of synthetic routes have been established for the efficient assembly of this bicyclic heterocyclic system.

Condensation Reactions for Thiochroman Derivatives

Condensation reactions offer another versatile pathway to thiochroman derivatives. These reactions typically involve the formation of a crucial carbon-sulfur bond, which is often followed by or occurs simultaneously with a cyclization event. For instance, the reaction of a thiophenol with an α,β-unsaturated carbonyl compound, such as acrolein, can lead to the formation of a thiochromanone precursor through a Michael addition. This intermediate can then undergo an intramolecular Friedel-Crafts acylation to yield the thiochromanone ring system, which serves as a key intermediate for further functionalization.

Cross-Coupling Strategies in Thiochromanone Synthesis

Modern synthetic methods, including cross-coupling reactions, have been successfully applied to the synthesis of thiochromanones. Palladium-catalyzed reactions, for example, can facilitate the intramolecular formation of the carbon-sulfur bond necessary to construct the thiochroman ring. This approach allows for the regioselective synthesis of thiochroman-4-ones, which can be subsequently reduced and functionalized to produce the desired 3-aminothiochroman derivatives.

Introduction and Functionalization of the Amine Moiety at C-3

Following the construction of the thiochroman or thiochromanone scaffold, the introduction of an amine group at the C-3 position is a critical transformation. A widely used method is the reductive amination of a thiochroman-3-one (B105380). This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Alternatively, the amine functionality can be introduced through a nucleophilic substitution reaction on a C-3 functionalized thiochroman. For example, a thiochroman-3-ol can be converted into a more reactive species with a good leaving group, such as a tosylate, which can then be displaced by an amine nucleophile.

Methoxy (B1213986) Group Incorporation and Positional Isomerism in Thiochroman Amines

The position of the methoxy substituent on the aromatic portion of the thiochroman amine ring has a significant effect on its properties. In the synthesis of 8-methoxythiochroman-3-amine, the methoxy group is typically introduced by using a correspondingly substituted starting material, such as 2-methoxythiophenol. The synthesis of other positional isomers, like 6-methoxy or 7-methoxythiochroman-3-amine, would necessitate starting with the appropriately substituted thiophenol precursor. The electronic influence of the methoxy group can affect the reactivity of the aromatic ring during key synthetic steps, such as cyclization.

Stereoselective Synthesis of Chiral Thiochroman-3-amines

The C-3 position of thiochroman-3-amine is a chiral center, leading to the existence of two enantiomers. The selective synthesis of a single enantiomer is often a key objective. This can be achieved through various methods, including the use of chiral resolving agents to separate a racemic mixture. This classical technique involves the formation of diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization.

More advanced strategies focus on asymmetric synthesis. For instance, the asymmetric reduction of a thiochroman-3-one using a chiral reducing agent can yield an enantiomerically enriched thiochroman-3-ol. This alcohol can then be converted to the corresponding amine while preserving the stereochemistry at the C-3 position.

Enzymatic Approaches and Biocatalysis

Enzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. In the context of the thiochroman scaffold, biocatalysis is primarily employed for oxidative transformations. Marine-derived fungi, in particular, have demonstrated significant potential as biocatalysts for modifying thiochroman structures. mdpi.com

Research has shown that chemo-enzymatic strategies can be highly effective. These approaches integrate multi-step chemical synthesis to create an intermediate scaffold, which is then subjected to enzymatic transformations for late-stage functionalization. This method leverages the strengths of both chemical and biological catalysis to build complex molecules efficiently.

The application of biocatalysis is not limited to simple oxidations. Enzymes can be used within nanofibrous scaffolds, creating "biocatalytic nanofibers" for applications such as tissue regeneration, where localized enzymatic activity is required. mdpi.com While not yet applied specifically to thiochroman synthesis for this purpose, the technology represents a frontier in integrating enzymatic processes with material science. The core principle involves leveraging the broad substrate tolerance of certain enzymes to streamline conversions and subsequent chemical transformations, enabling rapid access to a diverse array of derivatives.

Chiral Ligand-Mediated Synthesis

Achieving high enantioselectivity is critical in the synthesis of bioactive molecules. Chiral ligand-mediated synthesis is a primary strategy for establishing stereocenters with a high degree of control. For thiochroman and related heterocyclic systems, organocatalysis using chiral ligands has proven particularly effective.

One prominent example involves the use of chiral phosphoric acids as catalysts. In the synthesis of thiochromenes, a chiral phosphoric acid catalyst can activate a thiol group, which then undergoes a Michael addition to an enone. This is followed by an intramolecular aldol (B89426) condensation to form the thiochromene ring. The chiral environment created by the ligand directs the approach of the nucleophile, resulting in high enantioselectivity of the final product. rsc.org

Natural products and their derivatives are also a rich source of chiral ligands. Alkaloids such as sparteine (B1682161) and brucine (B1667951) have been used as chiral ligands in various asymmetric syntheses. researchgate.net Aloperine, a lupinine (B175516) alkaloid, shares a bridged tetracyclic structure similar to sparteine and has been explored as a novel chiral diamine ligand in asymmetric synthesis, highlighting the continuous search for new and effective chiral mediators. researchgate.net The selection of the appropriate catalyst and solvent is crucial for controlling the reaction pathway and maximizing stereoselectivity. rsc.org

Control of Enantiomeric Purity

The synthesis of a single enantiomer necessitates rigorous methods for the determination and control of its purity. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for chiral active pharmaceutical ingredients. mdpi.com Several analytical techniques are employed to quantify the ratio of enantiomers in a sample.

Key methods for determining enantiomeric purity include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The separation is achieved on a chiral stationary phase (CSP), where the two enantiomers exhibit different interactions, leading to different retention times. nih.gov This technique can be used on both analytical and preparative scales to not only assess purity but also to resolve racemic mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, their signals can be resolved in the presence of a chiral solvating agent (CSA). libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, resulting in non-identical chemical shifts that can be integrated to determine their ratio. libretexts.org An alternative NMR method involves chemically converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent, which can then be distinguished by standard NMR. libretexts.org

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile enantiomers. Alternatively, enantiomers can be converted into diastereomers through derivatization, which can then be separated on a standard achiral column. libretexts.org

The development of methods for enantiomeric purity control must be robust, capable of detecting very small amounts of the unwanted enantiomer (distomer) in the presence of a large excess of the desired one (eutomer). mdpi.com

Biotransformation Processes for Thiochroman Derivatives

Biotransformation utilizes whole-cell organisms or isolated enzymes to perform chemical modifications on a substrate. This approach is particularly valuable for reactions that are challenging to achieve with conventional chemical methods, such as selective oxidations. The study of biotransformation on thiochroman derivatives has revealed that marine-derived fungi are particularly adept at these conversions. mdpi.com

In one study, the biotransformation of thiochroman-4-ol (B1596091) and its chlorinated analog, 6-chlorothiochroman-4-ol, was conducted using the marine-derived fungal strains Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. mdpi.com These fungi were capable of producing a variety of oxidized products, including ketones and sulfoxides with varying stereochemistry. mdpi.com

The biotransformation of thiochroman-4-ol by E. maritima BC17 yielded thiochroman-4-one (B147511) and two diastereomers of thiochroman-4-ol 1-oxide. mdpi.comresearchgate.net Similarly, when P. lilacinum BC17-2 was used, it also produced the ketone and sulfoxide (B87167) derivatives, demonstrating the metabolic capabilities of these microorganisms for thio-ether oxidation and alcohol oxidation. researchgate.net The specific products and their yields highlight the potential of these fungal strains as biocatalysts for generating a library of thiochroman derivatives. mdpi.com

Table 1: Biotransformation of Thiochroman-4-ol (1) by Marine-Derived Fungi Data sourced from studies on biotransformation by E. maritima BC17 and P. lilacinum BC17-2. researchgate.netresearchgate.net

Fungal StrainSubstrateProductYield (%)
E. maritima BC17Thiochroman-4-olThiochroman-4-one26
syn-(±)-Thiochroman-4-ol 1-oxide12
anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxide10
P. lilacinum BC17-2Thiochroman-4-olThiochroman-4-one14
syn-(1S,4R)-(+)-Thiochroman-4-ol 1-oxide16
anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxide11

Chemical Derivatives, Analogues, and Structural Modifications

Exploration of Substituent Effects on the Thiochroman (B1618051) Ring System

The biological activity of the thiochroman scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. While research directly on 8-Methoxythiochroman-3-amine hydrochloride is limited, broader studies on thiochroman and chroman derivatives offer valuable insights. For instance, in a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives developed as pure antiestrogens, the presence and position of hydroxyl and other groups were critical for their activity. nih.gov

Modifications at the Amine Functionality

The primary amine group at the 3-position of this compound is a key site for structural modifications to alter its physicochemical properties and biological activity. Common modifications include N-acylation, N-alkylation, and the formation of thiourea derivatives.

The synthesis of N-acyl thiourea derivatives, for instance, involves the reaction of an isothiocyanate with an amine. nih.govmdpi.com This transformation introduces a new functional group that can participate in different biological interactions. The resulting N-acyl thiourea derivatives of various heterocyclic amines have been shown to possess antimicrobial and antioxidant activities. nih.gov Although specific examples with 8-Methoxythiochroman-3-amine are not detailed in the available literature, this synthetic route represents a viable strategy for derivatization.

Furthermore, the conversion of the primary amine to secondary or tertiary amines through N-alkylation can significantly impact the compound's basicity, lipophilicity, and hydrogen bonding capacity, which are all critical determinants of pharmacological activity. nih.gov

Structural Isomerism and Related Thiochroman Analogues (e.g., Thiochroman-4-ones, Thiochromenones)

Structural isomerism plays a pivotal role in the biological activity of chiral molecules like 8-Methoxythiochroman-3-amine, which possesses a stereocenter at the C3 position. The spatial arrangement of the amine group can lead to significant differences in how the molecule interacts with its biological target. Studies on other chiral compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities. nih.govresearchgate.net For a series of thiochroman and chroman derivatives, the specific stereoconfiguration (e.g., (3RS,4RS)) was found to be crucial for their antiestrogenic activity. nih.gov

Related thiochroman analogues, such as thiochroman-4-ones and thiochromenones, serve as important synthetic precursors and exhibit their own spectrum of biological activities. The synthesis of various thiochroman-4-one (B147511) derivatives has been extensively studied, and these compounds have shown potential as anticancer and anti-leishmanial agents. researchgate.net The presence of substituents, such as a chloro group on the thiochromanone scaffold, has been shown to enhance antibacterial activity. nih.gov These ketones can be converted to amines, providing a synthetic route to analogues of 8-Methoxythiochroman-3-amine.

Compound Name Compound Type Potential Biological Activity
7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochromanThiochroman DerivativeAntiestrogen nih.gov
8-nitro-thiochromone derivativeThiochromenone DerivativeEnhanced inhibitory activity nih.gov
N-acyl thiourea derivativesModified AmineAntimicrobial, Antioxidant nih.gov
Chloro-substituted thiochromanoneThiochroman-4-oneAntibacterial nih.gov

Bioisosteric Replacements within the Thiochroman Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound by substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements could be considered.

One common replacement is the substitution of a methoxy (B1213986) group with a fluorine atom. This change can block metabolic processes that target electron-rich aromatic rings like anisoles. chemrxiv.org While this replacement often leads to an increase in lipophilicity, the magnitude of this change is dependent on other substituents present in the molecule. chemrxiv.org

Another potential bioisosteric modification is the replacement of the sulfur atom in the thiochroman ring with other heteroatoms like oxygen (to form a chroman) or selenium. Such changes would significantly alter the ring's conformation and electronic properties, potentially leading to different biological activities. Studies comparing thiochroman and chroman derivatives have shown that both scaffolds can be used to develop potent therapeutic agents, with the specific choice depending on the desired biological effect. nih.govresearchgate.net

Original Group Bioisosteric Replacement Potential Effect
8-Methoxy8-FluoroBlockade of metabolic oxidation, altered lipophilicity chemrxiv.org
Sulfur (in thiochroman ring)Oxygen (to form chroman)Altered ring conformation and electronic properties, potentially different biological activity nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Correlation of Structural Elements with Biological Activity Profiles

No specific studies were identified that correlate the individual structural elements of 8-Methoxythiochroman-3-amine hydrochloride with its biological activity.

Role of the Amine Side Chain in Ligand-Target Recognition

Information detailing how the 3-amine side chain contributes to ligand-target recognition for this specific molecule is not present in the reviewed literature.

Influence of Stereochemistry on Biological Responses

There is no available data on how the stereochemistry of this compound influences its biological responses.

Analysis of Ring Substituent Effects on Activity

A comparative analysis of the effects of different ring substituents on the activity of the thiochroman (B1618051) scaffold, specifically in the context of an 8-methoxy and 3-amine substitution, has not been published.

Pharmacological and Biological Activity Investigations in Vitro and Non Human in Vivo Models

Broad Spectrum Biological Activities of Thiochroman (B1618051) Derivatives

Thiochroman derivatives are recognized as privileged scaffolds in medicinal chemistry due to their extensive range of biological activities. mdpi.comresearchgate.netmdpi.com The inherent chemical properties of the thiochroman nucleus, conferred by the sulfur atom, allow for diverse molecular interactions, leading to a broad pharmacological profile. nih.gov

Studies have demonstrated that these compounds exhibit significant activities, including:

Antimicrobial: Exhibiting efficacy against a variety of bacterial and fungal pathogens. mdpi.comnih.gov

Antiparasitic: Showing potent activity against parasites such as Leishmania. mdpi.comnih.gov

Anticancer: Demonstrating cytotoxic effects against various human tumor cell lines. rsc.orgresearchgate.net

Antiviral: Displaying potential against viruses, including HIV. mdpi.comnih.gov

Enzyme Inhibition: Acting as inhibitors for specific enzymes involved in disease pathways. rsc.org

The versatility of the thiochroman ring system allows for structural modifications at various positions, enabling the fine-tuning of its biological effects and the development of compounds with enhanced potency and selectivity. nih.gov

Antifungal Properties of Thiochroman-3-amine Analogues

Analogues of the thiochroman class have demonstrated significant antifungal properties against a range of pathogenic fungi. nih.gov Research into thiochroman-4-one (B147511) derivatives, which are structurally related to thiochroman-3-amine, has identified potent inhibitory activity against various fungal strains, including those affecting both plants and humans. mdpi.comrsc.orgtandfonline.comnih.gov

For instance, certain thiochroman-4-one derivatives have shown potent inhibition of Candida albicans, Cryptococcus neoformans, and various dermatophytes. nih.govrsc.org One study highlighted a derivative, compound 22, which exhibited a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against C. albicans. rsc.org Another investigation found that derivatives such as 6-methylthiochroman-4-one and 6-chlorothiochroman-4-one achieved 96–100% inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations between 100 and 250 μg/mL. mdpi.com

Structure-activity relationship (SAR) analyses have indicated that the presence of electron-withdrawing groups on the thiochroman ring can enhance antifungal efficacy. nih.govrsc.org The substitution patterns on the core scaffold are crucial for optimizing these antifungal effects. nih.gov

Table 1: Antifungal Activity of Selected Thiochroman-4-one Derivatives
CompoundFungal StrainActivity MetricResultReference
Compound 22 (a thiochroman-4-one derivative)Candida albicansMIC0.5 μg/mL rsc.org
Compound 20 (a 2-(indole-3-yl)-thiochroman-4-one)Candida albicansMIC4 μg/mL nih.govrsc.org
Compound 18 (a 6-alkyl-indolo-[3,2-c]-2H-thiochroman)Candida albicansMIC4 μg/mL nih.govrsc.org
Compound 18 (a 6-alkyl-indolo-[3,2-c]-2H-thiochroman)Cryptococcus neoformansMIC4 μg/mL nih.gov
6-Methylthiochroman-4-oneBotrytis cinereaInhibition Rate96-100% at 100-250 μg/mL mdpi.com
6-Chlorothiochroman-4-oneBotrytis cinereaInhibition Rate96-100% at 100-250 μg/mL mdpi.com

Antimicrobial Activity

The thiochroman scaffold is a key feature in a variety of compounds exhibiting significant antimicrobial properties. mdpi.com Derivatives have been evaluated against a spectrum of Gram-positive and Gram-negative bacteria, demonstrating moderate to excellent activity. nih.gov

For example, a series of novel spiropyrrolidines integrated with a thiochroman-4-one moiety showed promising antibacterial action against strains like Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. nih.gov In one study, a specific spiropyrrolidine derivative incorporating the thiochromanone scaffold demonstrated superior activity compared to standard drugs like amoxicillin. nih.gov Another study synthesized thiochroman-4-one derivatives containing carboxamide and 1,3,4-thiadiazole thioether groups; one compound from this series exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 value of 24 μg/mL. rsc.org

The antimicrobial activity is often influenced by the specific substituents on the thiochroman ring. SAR analysis has shown that moieties like pyrazole and pyrimidine can enhance antibacterial effects, while the presence of a chlorine atom at the 6-position may also boost activity. rsc.org

Table 2: Antibacterial Activity of Selected Thiochroman Derivatives
Compound SeriesBacterial StrainActivity MetricResultReference
Spiropyrrolidine-thiochroman hybrid (Compound 8)Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalisMIC32 μg/mL nih.gov
Thiochroman-4-one with carboxamide (Compound 11)Xanthomonas oryzae pv. oryzae (Xoo)EC5024 μg/mL rsc.org
Thiochroman-4-one with carboxamide (Compound 11)Xanthomonas axonopodis pv. citri (Xac)EC5030 μg/mL rsc.org
Thiochromanone with acylhydrazone (Compound 7)Xanthomonas oryzae pv. oryzae (Xoo)EC5015 μg/mL rsc.org

Cytotoxic and Antiviral Potential

Cytotoxic Potential: The cytotoxic properties of thiochroman derivatives have been primarily investigated in the context of their potential as anticancer and antiparasitic agents. mdpi.comnih.gov These compounds have been tested against various human cell lines to determine their efficacy and selectivity. For instance, in studies evaluating antileishmanial agents, the cytotoxicity of thiochroman derivatives was assessed against human monocyte cell lines (U-937) to establish a selectivity index. mdpi.comnih.govinfontd.org Many derivatives showed low cytotoxicity to these human cells, indicating a favorable safety profile for potential therapeutic use. mdpi.comnih.gov Research has also highlighted the anticancer potential of thiochromanones, with some derivatives showing significant growth inhibition percentages against various tumor cell lines. rsc.orgresearchgate.net

Antiviral Potential: Thiochroman derivatives have also been identified as having potential antiviral applications. mdpi.comnih.gov Some members of this class are being explored as inhibitors of key viral enzymes. rsc.org For example, a derivative known as (Z)-3-(4'-chlorobenzylidene)-thiochroman-4-one has been identified through molecular docking studies as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. rsc.org Furthermore, other related heterocyclic compounds have demonstrated anti-HIV activity, suggesting that the broader class of sulfur-containing heterocycles, including thiochromans, could be a valuable scaffold for the development of novel antiviral agents. nih.govunica.it

Enzyme Inhibition Studies (e.g., N-Myristoyltransferase (NMT) inhibition)

N-Myristoyltransferase (NMT) is an essential enzyme in many eukaryotes, including pathogenic fungi and protozoa, making it an attractive target for antimicrobial drug development. nih.gov This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of proteins, a process crucial for their biological function and cellular localization. nih.gov

Research has identified thiochroman-4-one derivatives as potent inhibitors of NMT. rsc.org A study investigating the antifungal potential of this class of compounds found that they could effectively inhibit NMT, which is a validated target for treating fungal infections. rsc.org One particular thiochroman-4-one derivative (compound 22) demonstrated significant antifungal activity with MIC values as low as 0.5 μg/mL against C. albicans, which was attributed to its NMT inhibitory action. rsc.org The development of NMT inhibitors is a promising strategy for creating novel antifungal, antiparasitic, and even anticancer agents. nih.govnih.gov

Other Reported Biological Activities of Related Thiochromans (e.g., anti-HIV, anticancer, antileishmanial)

Beyond the activities previously described, the thiochroman scaffold is associated with a range of other important pharmacological effects.

Antileishmanial Activity: A significant body of research has focused on thiochroman-4-one derivatives as potential treatments for leishmaniasis, a neglected tropical disease. mdpi.comnih.govinfontd.org Numerous synthesized compounds have been tested in vitro against intracellular amastigotes of Leishmania species, such as L. panamensis. mdpi.comnih.govnih.gov Derivatives featuring a vinyl sulfone moiety have shown particularly high antileishmanial activity, with some compounds exhibiting EC50 values below 10 μM and high selectivity indices, surpassing the reference drug Amphotericin B in some cases. mdpi.comrsc.org

Anticancer Activity: The anticancer potential of thiochroman derivatives is well-documented. nih.govnih.govrsc.org Various analogues have been evaluated against a panel of human cancer cell lines, including those for leukemia (CCRF-CEM), colon cancer (HT29), and breast cancer (MCF-7). rsc.org Thiosemicarbazone derivatives of thiochromanones have shown exceptional efficacy, with one compound displaying IC50 values of 0.42 μM against MCF-7 cells. rsc.org Furthermore, thiochroman derivatives have been developed as potent and orally available selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer. nih.govacs.orgacs.org

Anti-HIV Activity: The potential for developing anti-HIV agents from related heterocyclic structures has also been explored. While direct studies on 8-Methoxythiochroman-3-amine hydrochloride are limited in the provided context, research on related sulfur-containing heterocyclic compounds has shown promise. For instance, a series of α-thiophenoxy-hydroxyethylamide derivatives were synthesized and found to inhibit HIV replication in cell culture assays with effective concentrations in the low micromolar range. nih.gov This suggests that the inclusion of a sulfur-containing scaffold can be a viable strategy in the design of HIV inhibitors. nih.gov

Table 3: Summary of Other Biological Activities of Thiochroman Derivatives
ActivityCompound TypeTarget/Cell LineKey FindingReference
AntileishmanialThiochroman-4-one with vinyl sulfoneLeishmania panamensisEC50 of 3.24 μM; Selectivity Index of 173.24 rsc.org
AnticancerThiosemicarbazone of thiochromanone (Compound 47)MCF-7 (Breast Cancer)IC50 of 0.42 μM rsc.org
AnticancerDispiro-pyrrolidine-thiochroman hybrid (Compound 40)CCRF-CEM (Leukemia)IC50 of 45.79 μM rsc.org
Anticancer (SERD)Thiochroman derivative (Compound 51)MCF-7 Tamoxifen-resistant xenograftSignificant tumor growth suppression nih.govacs.org
Anti-HIVα-thiophenoxy-hydroxyethylamide derivativesHIV-infected cellsEC50 values of 0.1-1 μM nih.gov

Mechanistic Investigations at the Molecular and Cellular Levels

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Methoxythiochroman-3-amine hydrochloride, this methodology would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

The process would involve the generation of a three-dimensional structure of this compound, which would then be docked into the binding sites of various biologically relevant proteins. The selection of target proteins would be guided by the known activities of structurally similar thiochroman (B1618051) analogues. The docking simulations would calculate the binding energy for various poses of the ligand within the protein's active site, with lower binding energies typically indicating a more favorable interaction.

A detailed analysis of the ligand-protein interactions for the most favorable docking poses would reveal the key amino acid residues involved in the binding. This analysis would identify hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the stability of the complex. Understanding these interactions at a molecular level is crucial for explaining the compound's potential mechanism of action and for guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR study would be invaluable for predicting the activity of untested analogues and for understanding the structural features that are critical for their biological effects.

To develop a robust QSAR model, a dataset of structurally related thiochroman derivatives with experimentally determined biological activities would be required. A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that correlates these descriptors with the observed biological activity.

The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. Once validated, the model could be used to predict the biological activity of this compound and to prioritize the synthesis of novel analogues with potentially improved potency.

Conformational Analysis and Stereochemical Preferences

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with biological targets. Conformational analysis of this compound would be performed to identify the low-energy conformations that the molecule is likely to adopt in a biological environment.

This analysis would involve systematic or random searches of the conformational space of the molecule, followed by energy minimization of the resulting geometries using quantum mechanical or molecular mechanics methods. The results would provide insights into the flexibility of the thiochroman ring and the preferred orientation of the methoxy (B1213986) and amine substituents.

Furthermore, as 8-Methoxythiochroman-3-amine contains a stereocenter at the C3 position, understanding the stereochemical preferences for binding to a chiral protein target is crucial. Computational methods can be used to study the interactions of both the (R) and (S) enantiomers with a target protein, which can help in identifying the eutomer—the enantiomer with the higher biological activity.

Prediction of Binding Affinities and Pharmacological Profiles

Computational methods can provide valuable predictions of the binding affinities and broader pharmacological profiles of drug candidates. For this compound, various in silico approaches could be employed to estimate its binding free energy to specific protein targets.

Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide highly accurate predictions of binding affinities, although they are computationally expensive. More computationally efficient methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), can also be used to estimate the relative binding affinities of a series of related ligands.

In addition to predicting binding to primary targets, computational tools can be used to predict potential off-target interactions, which is a critical step in assessing the potential for adverse effects. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can also be used to predict the pharmacokinetic and toxicological properties of the compound.

In Silico Screening for Novel Thiochroman-3-amine Analogues

Once a potential biological target for this compound is identified, in silico screening techniques can be employed to discover novel and potentially more potent analogues. Virtual screening involves the high-throughput docking of large libraries of chemical compounds against the target protein.

This process can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where the screening is based on the similarity to known active compounds. The top-scoring compounds from the virtual screen can then be selected for further experimental testing. This approach significantly accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of being active.

By leveraging these computational methodologies, researchers can gain significant insights into the molecular properties and potential biological activities of this compound, paving the way for the rational design of novel therapeutic agents based on the thiochroman scaffold.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 8-Methoxythiochroman-3-amine hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are primary tools for confirming the compound's structure. The proton NMR spectrum would exhibit characteristic signals corresponding to the aromatic, methoxy (B1213986), thiochroman (B1618051) ring, and amine protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing effect of the amine hydrochloride.

Predicted ¹H NMR Chemical Shifts:

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (H6, H7) 6.8 - 7.2 Multiplet
Aromatic (H5) 6.7 - 6.9 Doublet
Methoxy (OCH₃) 3.8 - 4.0 Singlet
CH-NH₂ (H3) 3.5 - 3.8 Multiplet
CH₂ (H2) 3.0 - 3.4 Multiplet
CH₂ (H4) 2.8 - 3.2 Multiplet

Predicted ¹³C NMR Chemical Shifts:

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C8a) 145 - 150
Aromatic (C8) 155 - 160
Aromatic (C4a) 120 - 125
Aromatic (C5, C6, C7) 110 - 130
Methoxy (OCH₃) 55 - 60
CH-NH₂ (C3) 45 - 55
CH₂ (C2) 30 - 40

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. Under electrospray ionization (ESI), the compound would likely show a prominent molecular ion peak [M+H]⁺ corresponding to the free base.

Expected Fragmentation Pattern: The fragmentation of 8-Methoxythiochroman-3-amine would likely involve the loss of the amine group, cleavage of the thiochroman ring, and loss of the methoxy group as a methyl radical. Alpha-cleavage adjacent to the sulfur atom and the amine group are also probable fragmentation pathways.

Chromatographic Separation and Purity Determination (e.g., HPLC, GC, Capillary Electrophoresis)

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of this polar compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) would provide good separation. UV detection would be effective due to the presence of the aromatic ring.

Typical HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC):

For GC analysis, derivatization of the amine group is typically required to improve volatility and thermal stability.

Capillary Electrophoresis (CE):

CE offers high separation efficiency and is well-suited for the analysis of charged species like the hydrochloride salt of this amine.

Derivatization Techniques for Enhanced Detection in Analytical Research

Derivatization can be employed to enhance the detectability of 8-Methoxythiochroman-3-amine, particularly for trace-level analysis. Common derivatizing agents for primary amines include:

Dansyl chloride: Reacts with the amine to form a highly fluorescent derivative, enabling sensitive fluorescence detection.

Fluorescamine: Also forms a fluorescent product upon reaction with the primary amine.

o-Phthalaldehyde (OPA): In the presence of a thiol, it reacts with the amine to yield a fluorescent isoindole derivative.

Acylating agents (e.g., trifluoroacetic anhydride): These reagents can improve the volatility and chromatographic behavior of the amine for GC analysis.

Methods for Enantiomeric Excess Determination

Since 8-Methoxythiochroman-3-amine possesses a chiral center at the C3 position, methods to determine the enantiomeric excess (e.e.) are critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

This is the most common and effective method for separating enantiomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often used. The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation.

Sample Preparation and Extraction Techniques for Complex Matrices

When analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples, efficient sample preparation is necessary to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE):

LLE can be used to extract the compound from aqueous matrices into an immiscible organic solvent. By adjusting the pH of the aqueous phase to above the pKa of the amine, the free base can be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane.

Solid-Phase Extraction (SPE):

SPE offers a more controlled and often more efficient extraction compared to LLE. For an amine-containing compound, a cation-exchange SPE sorbent can be used. The sample is loaded at a pH where the amine is protonated and binds to the sorbent. After washing away interferences, the analyte is eluted with a solvent containing a base or a high concentration of a competing cation. Reversed-phase SPE can also be utilized.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Thiochroman-3-amine Hydrochloride Derivatives

The future development of therapeutic agents based on the 8-Methoxythiochroman-3-amine hydrochloride scaffold hinges on the strategic design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of the core thiochroman (B1618051) structure can be achieved through various methods, including the reaction of thiophenol derivatives with α,β-unsaturated carboxylic acids followed by intramolecular cyclization. mdpi.com A one-pot synthesis of 4-amino thiochromans has also been reported via a [3+3] annulation reaction between aminocyclopropanes and thiophenols, offering a streamlined route to related structures. acs.org

Future design strategies will likely be guided by Structure-Activity Relationship (SAR) studies, which have shown that specific molecular modifications can significantly enhance bioactivity. nih.gov Key areas for synthetic exploration include:

Ring Substitutions: Introducing various functional groups onto the aromatic ring can modulate the electronic properties and steric profile of the molecule, potentially improving target binding and specificity. SAR analyses of related compounds have indicated that electron-withdrawing groups can enhance antifungal activity. nih.gov

Modifications of the Amine Group: Altering the amine at the 3-position, for instance, through N-alkylation or acylation, could influence the compound's solubility, membrane permeability, and interaction with biological targets.

Sulfur Oxidation: The oxidation state of the sulfur atom in the thiochroman ring can be varied (e.g., to sulfoxide (B87167) or sulfone). nih.gov This modification alters the polarity and geometry of the scaffold, which can lead to differential biological effects. Thiochroman 1,1-dioxides, for example, have been designed as modulators of AMPA receptors. acs.org

Stereochemistry: As thiochroman-3-amine contains a chiral center, the synthesis and evaluation of individual enantiomers are crucial. Stereochemistry can be exploited to enhance drug-receptor interactions and improve pharmacokinetic properties. nih.gov

Design StrategyPotential ImprovementRationale
Aromatic Ring Substitution Enhanced potency, selectivityModulates electronic and steric properties for better target fit.
Amine Group Modification Improved pharmacokineticsAffects solubility, permeability, and hydrogen bonding capacity.
Sulfur Atom Oxidation Novel biological activityAlters polarity and molecular geometry, potentially engaging new targets.
Stereoisomer Separation Increased efficacy, reduced off-target effectsEnantiomers often exhibit different pharmacological and toxicological profiles.

Advanced Mechanistic Characterization and Target Validation

A critical step in translating a promising chemical scaffold into a therapeutic agent is the elucidation of its mechanism of action and the validation of its biological target. While various thiochroman derivatives have shown bioactivity, their precise molecular targets are often not fully characterized. Future research must employ advanced techniques to identify how these compounds exert their effects at a molecular level.

Mechanistic insights for the broader class of thiochroman derivatives suggest several potential targets. For instance, certain thiochroman-4-one (B147511) derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections. nih.gov Other derivatives have been developed as selective estrogen receptor degraders (SERDs) for applications in breast cancer. nih.gov

The process of target validation is essential to confirm that modulating a specific biological target will produce the desired therapeutic outcome. This involves a combination of genetic and chemical approaches to establish a definitive link between the target and the disease pathophysiology. dundee.ac.uk Advanced proteomic and genomic techniques can be used to identify binding partners and downstream signaling pathways affected by this compound and its analogs.

Expansion of Biological Screening Platforms

To uncover the full therapeutic potential of next-generation thiochroman-3-amine derivatives, it is necessary to expand the scope of biological screening beyond conventional assays. High-Throughput Screening (HTS) platforms are instrumental in rapidly evaluating large libraries of compounds against numerous biological targets. mdpi.com

Future screening efforts should incorporate more physiologically relevant and complex models:

Cell-Based Assays: Moving beyond simple 2D cell monolayers, screening in 3D cell cultures (e.g., spheroids or organoids) can provide more accurate insights into a compound's efficacy and toxicity in a tissue-like environment. nih.gov

Phenotypic Screening: This approach involves screening compounds in whole cells or organisms to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific target. nih.gov This can uncover novel mechanisms and applications.

Target-Based Screening: Once specific targets are validated (as in section 9.2), focused screening campaigns can be initiated to find derivatives with high potency and selectivity for that target.

Specialized Platforms: Depending on the therapeutic area, screening could be expanded to include assays for antimicrobial resistance, biofilm formation, nih.gov or modulation of specific neuronal circuits for neurodegenerative diseases. nih.gov The use of microfluidic devices, or "lab-on-a-chip" technology, allows for multifunctional cell-based analysis with high sensitivity and reproducibility. nih.gov

Application of Integrated Computational and Experimental Approaches

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, accelerating the design-synthesize-test cycle. jddhs.com This synergistic approach is particularly valuable for optimizing lead compounds derived from scaffolds like this compound.

Computational methods (in silico) play a predictive role:

Molecular Docking: Predicts the preferred binding orientation of a compound to its molecular target, helping to explain observed SAR and guide the design of more potent derivatives. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of compounds to their biological activity, enabling the prediction of potency for newly designed molecules. nih.gov

Molecular Dynamics (MD) Simulations: Simulates the movement of a compound and its target protein over time, providing insights into the stability of the drug-receptor complex and the pathways of interaction. beilstein-journals.org

These computational predictions are then validated and refined through experimental approaches :

Chemical Synthesis: The prioritized compounds are synthesized in the laboratory.

In Vitro and In Vivo Testing: The synthesized compounds undergo biological evaluation to determine their actual potency, selectivity, and efficacy.

Structural Biology: Techniques like X-ray crystallography can determine the three-dimensional structure of a compound bound to its target, providing definitive proof of the binding mode. acs.org This experimental data is then fed back into the computational models to improve their predictive power for the next design cycle. jddhs.com

Exploration of Novel Therapeutic Applications Beyond Established Areas

The diverse biological activities reported for the thiochroman scaffold suggest that its therapeutic potential may extend beyond currently established areas like infectious diseases and oncology. nih.gov A forward-looking research strategy would involve screening this compound and its derivatives for activity in novel therapeutic areas.

Potential emerging applications for thiochroman-based compounds include:

Neurodegenerative Diseases: Certain thiochroman 1,1-dioxide derivatives have been designed as positive allosteric modulators of AMPA receptors, which are implicated in cognitive function and are targets for diseases like Alzheimer's and depression. acs.org

Inflammatory and Autoimmune Disorders: The ability of some sulfur-containing heterocycles to modulate inflammatory pathways could be explored. nih.gov For example, a related compound exhibited properties that reduce inflammation and enhance fibroblast migration, suggesting a role in wound healing. nih.gov

Cardiovascular Conditions: Thio-analogs of coumarins, known as thiocoumarins, have historical applications as anticoagulants. mdpi.comnih.gov This suggests that thiochroman derivatives could be investigated for related effects on blood coagulation pathways.

Advanced Materials and Diagnostics: Beyond therapeutics, some related compounds possess intriguing optical properties, suggesting potential applications as fluorescent probes for live-cell imaging. mdpi.com

By systematically exploring these and other areas, researchers may uncover entirely new and valuable applications for this versatile chemical class, maximizing its translational impact.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-Methoxythiochroman-3-amine hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves cyclization of thiochroman precursors followed by methoxylation and amine functionalization. Key steps include controlling temperature (e.g., 60–80°C for cyclization) and pH (neutral to slightly acidic conditions) to minimize side reactions. Catalytic hydrogenation or reductive amination may be employed for amine introduction .
  • Optimization : Reaction yields can be improved by using anhydrous solvents, inert atmospheres (N₂/Ar), and monitoring intermediates via thin-layer chromatography (TLC) .

Q. How should researchers safely handle and store this compound?

  • Handling : Use NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Avoid skin contact due to potential acute toxicity (H302 classification inferred from analogous compounds) .
  • Storage : Store at –20°C in airtight, light-resistant containers to maintain stability ≥5 years, as recommended for structurally similar amines .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via ¹H/¹³C spectra (e.g., methoxy group at δ ~3.3 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research use) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Approach :

  • Comparative Assays : Use standardized in vitro models (e.g., serotonin reuptake assays in rat brain tissues) to compare activity against structurally related compounds like 2-Methoxyamphetamine .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position) to isolate pharmacophore contributions .
    • Data Validation : Replicate studies under controlled conditions (pH, temperature) and validate via orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP complexes) during amine functionalization .
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the methoxy group in this compound influence its pharmacokinetic properties?

  • Metabolic Stability : The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in preclinical models. Validate via liver microsomal assays .
  • Permeability : Assess blood-brain barrier (BBB) penetration using in vitro models (e.g., MDCK-MDR1 cells) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters (SERT) or GPCRs. Validate with mutagenesis studies .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to identify critical binding residues .

Contradiction Analysis & Troubleshooting

Q. Discrepancies in reported solubility: How to reconcile data for experimental design?

  • Root Cause : Variability in solvent polarity (e.g., DMSO vs. aqueous buffers) and pH (amine protonation state).
  • Solution : Pre-dissolve in DMSO (≤1% v/v) for in vitro studies and confirm solubility via nephelometry .

Q. Conflicting cytotoxicity results across cell lines: How to ensure reproducibility?

  • Mitigation :

  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Include positive controls (e.g., cisplatin) and validate via multiple assays (MTT, ATP-luminescence) .

Methodological Guidelines

Designing a SAR study for derivative synthesis:

  • Step 1 : Synthesize analogs with modified methoxy positions (e.g., 6- or 7-methoxy isomers).
  • Step 2 : Test affinity for target receptors (e.g., SERT) using radiolabeled ligands.
  • Step 3 : Correlate structural variations (e.g., logP, polar surface area) with activity trends .

Best practices for in vivo pharmacokinetic studies:

  • Dosing : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes in rodent models.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose.
  • Analysis : Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.